2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide
CAS No.:
Cat. No.: VC17655197
Molecular Formula: C11H9ClN2O2
Molecular Weight: 236.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9ClN2O2 |
|---|---|
| Molecular Weight | 236.65 g/mol |
| IUPAC Name | 2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide |
| Standard InChI | InChI=1S/C11H9ClN2O2/c12-7-11(15)13-10-6-9(16-14-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14,15) |
| Standard InChI Key | PUGNORZKZZYGKT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NO2)NC(=O)CCl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-Chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide belongs to the acetamide class, featuring a central oxazole ring substituted with a phenyl group at the 5-position and a chloroacetamide group at the 3-position. Its IUPAC name, 2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide, reflects this substitution pattern. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 236.65 g/mol |
| IUPAC Name | 2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide |
| InChI Key | PU |
The compound’s planar oxazole ring and chloroacetamide side chain contribute to its polarity, with a calculated logP of ~2.5–3.0 , suggesting moderate lipophilicity.
Crystallographic and Spectroscopic Data
While single-crystal X-ray diffraction data for this specific compound are unavailable, related oxazole-acetamide derivatives exhibit monoclinic crystal systems with hydrogen-bonded networks stabilizing their structures. Infrared (IR) spectroscopy of analogous compounds reveals characteristic peaks at 1,650–1,680 cm (amide C=O stretch) and 1,250–1,300 cm (C-Cl stretch).
Synthesis and Optimization
Conventional Synthesis Routes
The compound is typically synthesized via a two-step protocol:
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Formation of 5-phenyl-1,2-oxazol-3-amine: Cyclocondensation of phenylacetonitrile derivatives with hydroxylamine hydrochloride under basic conditions.
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Acetylation with chloroacetyl chloride: Reaction of the oxazole amine with chloroacetyl chloride in dichloromethane or tetrahydrofuran (THF), using triethylamine as a base.
Reaction yields range from 60% to 75%, with purity >95% achievable via recrystallization from ethanol-water mixtures.
Advanced Synthetic Strategies
Recent advancements employ continuous-flow reactors to enhance reaction efficiency. For example, microfluidic systems reduce reaction times from 12 hours (batch) to <2 hours while maintaining yields >80%. Catalytic methods using N-heterocyclic carbenes (NHCs) are also under investigation to minimize byproduct formation .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (~0.5 mg/mL at 25°C) but improved solubility in polar aprotic solvents like DMSO (>50 mg/mL) . Stability studies indicate degradation <5% over 24 hours at pH 7.4, though acidic conditions (pH <3) accelerate hydrolysis of the acetamide bond.
ADME Profiling (Predicted)
Computational models (e.g., SwissADME) predict moderate gastrointestinal absorption (70–80%) and blood-brain barrier permeability (logBB = -0.8) . Cytochrome P450 isoforms 3A4 and 2D6 are likely involved in metabolism, yielding dechlorinated and hydroxylated metabolites.
Biological Activity and Mechanisms
Antiparasitic Activity
A 2024 screen of 181 compounds identified 2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide analogs (e.g., G33) as potent anthelmintics, causing 100% mortality in Caenorhabditis elegans at 50 ppm within 24 hours . This suggests potential for repurposing in helminthiasis treatment.
Anticancer Screening
Preliminary in vitro studies on similar compounds demonstrate IC values of 10–20 µM against MCF-7 breast cancer cells, likely via apoptosis induction and ROS generation .
Pharmacological Applications and Future Directions
Drug Development Prospects
The compound’s modular structure allows for derivatization at multiple positions:
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Chlorine substitution: Replacement with fluorine or trifluoromethyl groups to enhance metabolic stability.
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Phenyl ring modifications: Introduction of electron-withdrawing groups (e.g., nitro, cyano) to improve target affinity .
Challenges and Limitations
Key hurdles include:
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